molecular formula C10H8INO B1324230 4-(3-Iodophenyl)-4-oxobutyronitrile CAS No. 898767-92-5

4-(3-Iodophenyl)-4-oxobutyronitrile

Cat. No.: B1324230
CAS No.: 898767-92-5
M. Wt: 285.08 g/mol
InChI Key: CKSDLTRSGREVTG-UHFFFAOYSA-N
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Description

4-(3-Iodophenyl)-4-oxobutyronitrile is an organic compound characterized by the presence of an iodophenyl group attached to a butyronitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzaldehyde and malononitrile.

    Condensation Reaction: The key step involves a condensation reaction between 3-iodobenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenyl)-4-oxobutyronitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products

    Substitution: Products include azides, nitriles, and organometallic derivatives.

    Reduction: Products include alcohols and amines.

    Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

4-(3-Iodophenyl)-4-oxobutyronitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Iodophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and affect cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Iodophenyl)-4-oxobutyronitrile
  • 4-(3-Bromophenyl)-4-oxobutyronitrile
  • 4-(3-Chlorophenyl)-4-oxobutyronitrile

Uniqueness

4-(3-Iodophenyl)-4-oxobutyronitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

4-(3-iodophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSDLTRSGREVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642248
Record name 4-(3-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-92-5
Record name 4-(3-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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